REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][C:3]=1[F:11].S(=O)(=O)(O)O.[OH2:17].[CH3:18][OH:19]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:19][CH3:18])=[O:17])=[CH:4][C:3]=1[F:11]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)CC#N)F
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Name
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|
Quantity
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120 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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65 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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600 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled
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Type
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EXTRACTION
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Details
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the product was extracted with CH2Cl2
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Type
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WASH
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Details
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The combined extracts were washed with 10% sodium carbonate solution
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Type
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CUSTOM
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Details
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dried
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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Type
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product
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Smiles
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BrC1=C(C=C(C=C1)CC(=O)OC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |